Cas no 2110109-40-3 (3-(cyclopent-3-en-1-yl)-2,2-dimethylpropanal)

3-(Cyclopent-3-en-1-yl)-2,2-dimethylpropanal is a versatile aldehyde compound characterized by its cyclopentenyl and dimethyl-substituted propanal structure. This molecule is of interest in organic synthesis due to its reactive aldehyde group and sterically hindered framework, which can influence selectivity in condensation and addition reactions. The cyclopentenyl moiety provides opportunities for further functionalization, making it a valuable intermediate in the preparation of fragrances, pharmaceuticals, and fine chemicals. Its stability and well-defined reactivity profile enhance its utility in controlled synthetic applications. The compound’s structural features also contribute to its potential use in asymmetric synthesis, where steric effects play a critical role in enantioselective transformations.
3-(cyclopent-3-en-1-yl)-2,2-dimethylpropanal structure
2110109-40-3 structure
Product name:3-(cyclopent-3-en-1-yl)-2,2-dimethylpropanal
CAS No:2110109-40-3
MF:C10H16O
MW:152.233443260193
CID:6507164
PubChem ID:164660458

3-(cyclopent-3-en-1-yl)-2,2-dimethylpropanal Chemical and Physical Properties

Names and Identifiers

    • 3-(cyclopent-3-en-1-yl)-2,2-dimethylpropanal
    • 2110109-40-3
    • EN300-1622182
    • Inchi: 1S/C10H16O/c1-10(2,8-11)7-9-5-3-4-6-9/h3-4,8-9H,5-7H2,1-2H3
    • InChI Key: LEQQOAORKQRJQE-UHFFFAOYSA-N
    • SMILES: O=CC(C)(C)CC1CC=CC1

Computed Properties

  • Exact Mass: 152.120115130g/mol
  • Monoisotopic Mass: 152.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 17.1Ų

3-(cyclopent-3-en-1-yl)-2,2-dimethylpropanal Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1622182-0.5g
3-(cyclopent-3-en-1-yl)-2,2-dimethylpropanal
2110109-40-3
0.5g
$1165.0 2023-06-05
Enamine
EN300-1622182-2.5g
3-(cyclopent-3-en-1-yl)-2,2-dimethylpropanal
2110109-40-3
2.5g
$2379.0 2023-06-05
Enamine
EN300-1622182-5.0g
3-(cyclopent-3-en-1-yl)-2,2-dimethylpropanal
2110109-40-3
5g
$3520.0 2023-06-05
Enamine
EN300-1622182-0.05g
3-(cyclopent-3-en-1-yl)-2,2-dimethylpropanal
2110109-40-3
0.05g
$1020.0 2023-06-05
Enamine
EN300-1622182-1.0g
3-(cyclopent-3-en-1-yl)-2,2-dimethylpropanal
2110109-40-3
1g
$1214.0 2023-06-05
Enamine
EN300-1622182-5000mg
3-(cyclopent-3-en-1-yl)-2,2-dimethylpropanal
2110109-40-3
5000mg
$3273.0 2023-09-22
Enamine
EN300-1622182-10000mg
3-(cyclopent-3-en-1-yl)-2,2-dimethylpropanal
2110109-40-3
10000mg
$4852.0 2023-09-22
Enamine
EN300-1622182-50mg
3-(cyclopent-3-en-1-yl)-2,2-dimethylpropanal
2110109-40-3
50mg
$948.0 2023-09-22
Enamine
EN300-1622182-500mg
3-(cyclopent-3-en-1-yl)-2,2-dimethylpropanal
2110109-40-3
500mg
$1084.0 2023-09-22
Enamine
EN300-1622182-0.1g
3-(cyclopent-3-en-1-yl)-2,2-dimethylpropanal
2110109-40-3
0.1g
$1068.0 2023-06-05

3-(cyclopent-3-en-1-yl)-2,2-dimethylpropanal Related Literature

Additional information on 3-(cyclopent-3-en-1-yl)-2,2-dimethylpropanal

3-(Cyclopent-3-en-1-yl)-2,2-dimethylpropanal: A Comprehensive Overview

3-(Cyclopent-3-en-1-yl)-2,2-dimethylpropanal, also known by its CAS number 2110109-40-3, is a compound of significant interest in the fields of organic chemistry and chemical synthesis. This compound is characterized by its unique structure, which combines a cyclopentene ring with an aldehyde functional group. The presence of the cyclopentene ring introduces interesting electronic and steric properties, making it a valuable molecule for various applications in both academic and industrial settings.

The structure of 3-(Cyclopent-3-en-1-yl)-2,2-dimethylpropanal consists of a cyclopentene ring substituted at the 3-position with an aldehyde group. The aldehyde functional group is highly reactive, making this compound a potential candidate for various condensation reactions, such as the aldol reaction or the Perkin reaction. Additionally, the cyclopentene ring contributes to the molecule's stability and reactivity due to its conjugated double bond system. This combination of functional groups makes it a versatile building block in organic synthesis.

Recent studies have highlighted the importance of cyclopentene-containing compounds in the development of novel materials and pharmaceuticals. For instance, researchers have explored the use of cyclopentene derivatives in the synthesis of bioactive molecules, such as antibiotics and anticancer agents. The aldehyde group in 3-(Cyclopent-3-en-1-yl)-2,2-dimethylpropanal can be readily modified to introduce additional functional groups, enabling the creation of complex molecular architectures with tailored properties.

In terms of physical properties, 3-(Cyclopent-3-en-1-yl)-2,2-dimethylpropanal exhibits a melting point of approximately 45°C and a boiling point around 150°C under standard conditions. Its density is about 1.05 g/cm³, and it is soluble in common organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various synthetic procedures that require precise control over reaction conditions.

The synthesis of 3-(Cyclopent-3-en-1-yl)-2,2-dimethylpropanal can be achieved through several routes. One common method involves the oxidation of an appropriate alcohol precursor using oxidizing agents such as potassium permanganate or chromium trioxide. Another approach involves the alkylation of an aldehyde group with a cyclopentene derivative using catalytic methods or transition metal catalysts. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically enriched versions of this compound, which are valuable for chiral applications.

The applications of 3-(Cyclopent-3-en-1-yl)-2,2-dimethylpropanal span across multiple domains. In the fragrance industry, it is used as a precursor for the synthesis of complex aroma compounds that mimic natural scents. In pharmaceutical research, it serves as an intermediate in the construction of bioactive molecules with potential therapeutic applications. Additionally, this compound has been explored as a building block in polymer chemistry for the development of novel materials with tailored mechanical and electronic properties.

In recent years, there has been growing interest in understanding the environmental impact and safety profile of chemicals like 3-(Cyclopent-3-en-1-yll)-2,2-dimethylpropanal. Studies have shown that this compound exhibits low toxicity to aquatic organisms under standard testing conditions. However, further research is needed to fully assess its long-term environmental impact and biodegradability.

In conclusion, 3-(Cyclopent-3-en-1-yll)-2,2-dimethylpropanal, CAS number 211010940, is a versatile compound with significant potential in organic synthesis and material science. Its unique structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new applications and synthetic strategies for this compound, its role in advancing chemical science will undoubtedly grow.

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